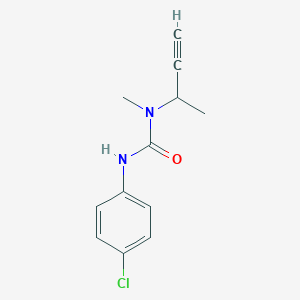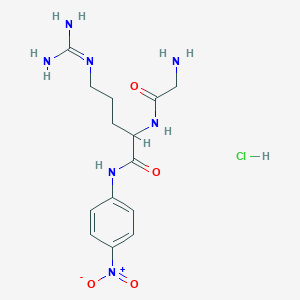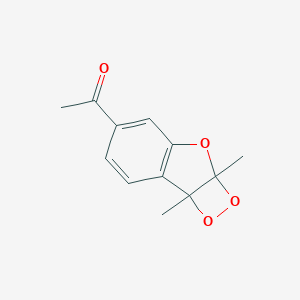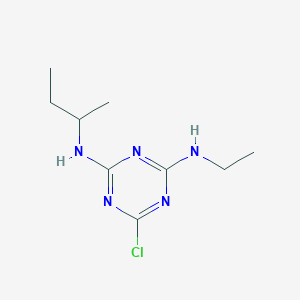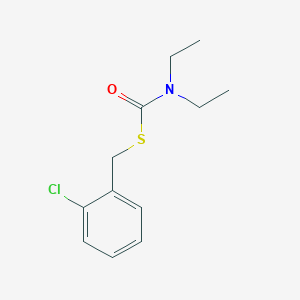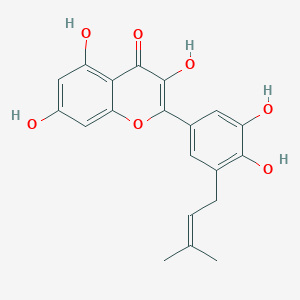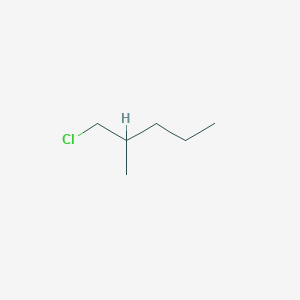
1-Chloro-2-methylpentane
Overview
Description
1-Chloro-2-methylpentane is an organic compound with the molecular formula C6H13Cl. It is a type of alkyl halide, specifically a chloroalkane, where a chlorine atom is bonded to a carbon atom in a six-carbon chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .
Preparation Methods
1-Chloro-2-methylpentane can be synthesized through several methods:
Synthetic Routes: One common method involves the chlorination of 2-methylpentane. This reaction typically occurs in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.
Reaction Conditions: The chlorination reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods: Industrially, this compound can be produced through the direct chlorination of 2-methylpentane using chlorine gas. .
Chemical Reactions Analysis
1-Chloro-2-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of 2-methylpentanol.
Elimination Reactions: Under strong basic conditions, such as with sodium ethoxide in ethanol, this compound can undergo elimination reactions to form alkenes like 2-methyl-1-pentene.
Oxidation and Reduction: While less common, it can also be involved in oxidation and reduction reactions under specific conditions .
Scientific Research Applications
1-Chloro-2-methylpentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution and elimination reactions.
Biology and Medicine: While not commonly used directly in biological systems, its derivatives and reaction products can be of interest in medicinal chemistry for the development of pharmaceuticals.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-Chloro-2-methylpentane in chemical reactions involves the cleavage of the carbon-chlorine bond. This bond cleavage can occur through homolytic or heterolytic pathways, depending on the reaction conditions:
Nucleophilic Substitution: In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.
Elimination Reactions: In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond in the process
Comparison with Similar Compounds
1-Chloro-2-methylpentane can be compared with other similar compounds, such as:
1-Chloro-3-methylpentane: Similar in structure but with the chlorine atom on a different carbon, leading to different reactivity and physical properties.
2-Chloro-2-methylpentane: The chlorine atom is bonded to a tertiary carbon, which significantly affects its reactivity compared to this compound.
1-Bromo-2-methylpentane: Similar structure but with a bromine atom instead of chlorine, which affects its reactivity due to the different bond strengths and polarities .
This compound’s unique structure and reactivity make it a valuable compound in various chemical and industrial applications. Its ability to undergo multiple types of reactions and its role as an intermediate in synthesis highlight its importance in the field of organic chemistry.
Properties
IUPAC Name |
1-chloro-2-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBTUZZYJLBZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335907 | |
| Record name | 1-Chloro-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14753-05-0, 128399-28-0 | |
| Record name | 1-Chloro-2-methylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


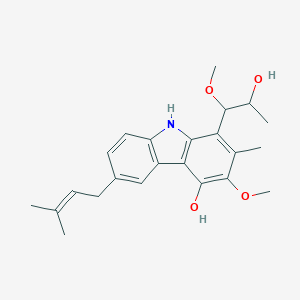
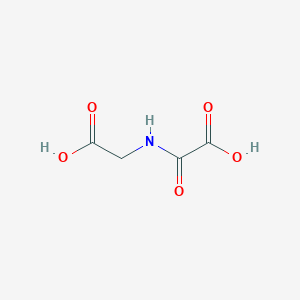
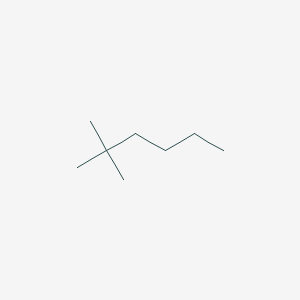
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)
